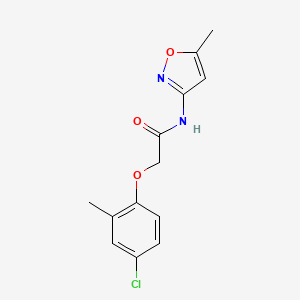![molecular formula C24H31N3O2 B5504377 9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)
9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which is the core structure of the compound , can be achieved through intramolecular spirocyclization of substituted pyridines. This involves the activation of the pyridine ring followed by intramolecular addition of a dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Other methods include multi-component reactions catalyzed by organic compounds (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro compounds has been analyzed using various techniques. For instance, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane was structurally characterized by single-crystal X-ray diffraction, revealing a complex molecular geometry (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives are involved in various chemical reactions. For example, certain derivatives have demonstrated significant antihypertensive activity through alpha-adrenoceptor blockade (Clark et al., 1983). Moreover, these compounds are utilized in the synthesis of other complex molecules, as seen in the formation of Co(II) complexes (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystalline structure, are critical for their application in various fields. These properties can be determined using techniques like X-ray diffraction and thermal analysis (Zugenmaier, 2013).
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and functional group interactions, are essential for understanding their potential applications. Studies have explored various transformations and reactions to synthesize new derivatives with unique properties (Nikit-skaya & Yakhontov, 1970).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Spirocyclization of Pyridine Substrates : The compound can be synthesized through intramolecular spirocyclization of 4-substituted pyridines. This reaction involves activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
- Multi-Component Reaction Synthesis : It can also be synthesized via a multi-component reaction, showcasing the versatility of its chemical structure in synthetic chemistry (Li et al., 2014).
Potential Therapeutic Applications
- Antihypertensive Properties : Some derivatives of this compound have shown potential as antihypertensive agents, particularly in treating hypertension in spontaneously hypertensive rats (Clark et al., 1983).
- Treatment of Chemokine-Mediated Diseases : Derivatives of this compound act as CCR8 antagonists and could be useful in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
Biological Activity and Synthesis
- Treatment of Various Disorders : This compound and its derivatives could be used in treating a range of disorders including obesity, pain, immune system issues, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
- Preparation of Salts for Slow Release : Salts of this compound have been prepared and evaluated for slow release in drug delivery systems (Benjamin & Lin, 1985).
Pharmaceutical Research
- Antibacterial Properties : Derivatives containing diazaspiro[5.5]undecane have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Culbertson et al., 1990).
- Synthesis of Nitrogen-Containing Heterocycles : The compound can be used in the synthesis of diverse nitrogen-containing heterocycles, which are crucial in pharmaceutical research (Aggarwal et al., 2014).
Other Applications
- Anti-HIV Agents : Some derivatives have shown potential as potent anti-HIV agents, highlighting the compound's relevance in antiviral research (Mizuhara et al., 2012).
- Chiral Separation and Configuration Determination : The chiral spirocyclic nature of derivatives of this compound makes them useful in the pharmaceutical industry for various applications including chiral separation (Liang et al., 2008).
Eigenschaften
IUPAC Name |
9-[(2-ethoxyphenyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-2-29-22-6-4-3-5-21(22)18-26-15-11-24(12-16-26)10-7-23(28)27(19-24)17-20-8-13-25-14-9-20/h3-6,8-9,13-14H,2,7,10-12,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRFLJWDZADGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5504315.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5504325.png)
![N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5504327.png)
![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)



![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)
![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)